Phenyl 4-benzoylbenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H14O3 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
phenyl 4-benzoylbenzoate |
InChI |
InChI=1S/C20H14O3/c21-19(15-7-3-1-4-8-15)16-11-13-17(14-12-16)20(22)23-18-9-5-2-6-10-18/h1-14H |
InChI Key |
LJNXAXBMCVLWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Esterification Reactions for Phenyl 4-Benzoylbenzoate Synthesis
Esterification represents the most direct and conventional approach for synthesizing this compound. This typically involves the reaction of 4-benzoylbenzoic acid or its derivatives with phenol (B47542).
Direct Esterification of 4-Benzoylbenzoic Acid with Phenol
The direct esterification of 4-benzoylbenzoic acid with phenol is a fundamental method for producing this compound. This reaction is typically performed in the presence of an acid catalyst to facilitate the removal of water and drive the equilibrium towards the product. google.com Solvents such as toluene (B28343) are often employed to enable azeotropic removal of water. google.com The reaction temperature is generally maintained near the reflux temperature of the solvent to ensure a reasonable reaction rate. google.com Common acidic catalysts include p-toluenesulfonic acid, methanesulfonic acid, sulfuric acid, and polyphosphoric acid. google.com
Transesterification Processes
Transesterification offers an alternative route to this compound, particularly when starting from an ester of 4-benzoylbenzoic acid. For instance, methyl 2-benzoylbenzoate can undergo transesterification with a polyol in the presence of a catalyst like sodium methoxide. google.com This method is advantageous when the starting ester is more readily available or when specific reaction conditions are desired. Another example involves the reaction of an alkyl ester of 2-(4-phenylbenzoyl)benzoic acid with one or more hydroxy compounds. google.com This process is also a viable route for producing various benzoylbenzoate esters.
Role of Catalysts and Reaction Conditions in Esterification Efficiency
The efficiency of esterification reactions is highly dependent on the choice of catalyst and the reaction conditions. Acidic catalysts are crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the phenol. google.com The choice of solvent is also critical; for example, using toluene allows for the azeotropic removal of water, which shifts the reaction equilibrium towards the formation of the ester. google.com Reaction times can vary significantly, typically ranging from 2 to 20 hours, depending on the specific substrates, catalyst, and temperature. google.com In some cases, solid acid catalysts like zeolites (e.g., H-beta and H-Y) have been explored for the benzoylation of phenol with benzoic acid, which can lead to the formation of phenyl benzoate (B1203000) as an intermediate. mdpi.com
Advanced Synthetic Approaches to Benzoylbenzoate Derivatives
Beyond traditional esterification, advanced synthetic methods have been developed to access benzoylbenzoate derivatives, offering alternative pathways with potentially higher efficiency or selectivity.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling, Organocopper-Mediated Reactions)
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of benzoylbenzoate derivatives. This methodology involves the palladium-catalyzed coupling of an aryl ester with an arylboronic acid, proceeding through the selective cleavage of the C–O bond of the ester. nsf.gov For example, versatile and easily prepared Pd-PEPPSI type precatalysts have been shown to be highly reactive for the direct Suzuki-Miyaura cross-coupling of various aryl esters with arylboronic acids, affording good to excellent yields. nsf.gov Kinetic studies have indicated that the cross-coupling of aryl esters can proceed at rates comparable to those of amides. nsf.gov
Another notable metal-catalyzed approach involves the nickel-catalyzed cross-coupling of aryl aldehydes with organozinc reagents, which can be used to synthesize derivatives like methyl 4-benzoylbenzoate. rsc.org
Table 1: Examples of Metal-Catalyzed Synthesis of Benzoylbenzoate Derivatives
| Reaction Type | Catalyst/Reagents | Substrates | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd-PEPPSI-IPr, K₂CO₃ | Phenyl furan-2-carboxylate, Phenylboronic acid | Furan-2-yl(phenyl)methanone | 71% | nsf.gov |
| Suzuki-Miyaura Cross-Coupling | [(IPr)PdCl₂(AN)], K₂CO₃, H₂O | tert-butyl benzoyl(phenyl)carbamate, 4-methoxylphenylboronic acid | Not specified | 95% | nsf.gov |
| Nickel-Catalyzed Cross-Coupling | Ni(cod)₂, IPr, MgCl₂ | Aryl aldehyde, Organozinc reagent | Methyl 4-benzoylbenzoate | Not specified | rsc.org |
Rearrangement-Based Synthetic Routes (e.g., from Spiroindane-1,3-diones to 2-Benzoylbenzoate Esters)
A novel and intriguing approach to the synthesis of 2-benzoylbenzoate esters involves the solvent-controlled regioselective rearrangement of spiroindane-1,3-diones. bohrium.comacs.org This method provides a divergent pathway to either tritylone alcohols or 2-benzoylbenzoate esters depending on the solvent used. bohrium.comacs.org When the reaction is performed in an alcohol solvent, such as ethanol (B145695), in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the spiroindane-1,3-diones rearrange to yield 2-benzoylbenzoate esters. bohrium.comacs.org The optimal conditions for this transformation have been identified as using 2.5 equivalents of DBU in ethanol at 70 °C. acs.org This rearrangement has been shown to tolerate various substituents on the phenyl group of the spiroindane-1,3-dione. bohrium.com
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netmdpi.com Key strategies include the use of greener catalysts, alternative energy sources like microwave irradiation, and solvent-free reaction conditions. core.ac.uknih.gov
Catalysis plays a important role in developing more sustainable synthetic methods. utwente.nl For instance, ruthenium-catalyzed reactions have been explored for the synthesis of related β-oxo esters in aqueous media, a green solvent. uniovi.es The use of catalysts can lead to higher efficiency and reduce the energy requirements of the process. utwente.nl Two-stage catalytic processes have been developed for converting ethanol into distillate-range ethers, involving a Guerbet coupling and subsequent etherification, which demonstrates a green approach to producing related compounds. rsc.org
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govpsu.eduarabjchem.org This technique has been successfully applied to various heterocyclic syntheses, such as the Hantzsch thiazole (B1198619) synthesis, where maximum yields were obtained in minutes under microwave heating compared to hours with conventional reflux. nih.govbeilstein-journals.org These efficient, high-yield reactions under microwave irradiation highlight a greener alternative for synthesizing complex molecules. psu.edu
Solvent-free, or solid-state, reactions represent another cornerstone of green chemistry by eliminating the need for potentially hazardous and difficult-to-recycle organic solvents. researchgate.net One-pot syntheses of various organic compounds, including imidazole (B134444) and quinazolinone derivatives, have been successfully developed under solvent-free conditions. asianpubs.orgresearchgate.net These methods are not only environmentally benign but also often simpler and more efficient than traditional solvent-based syntheses. researchgate.net
The following table summarizes various green chemistry approaches applicable to the synthesis of esters and related compounds, highlighting the improvements over conventional methods.
| Green Approach | Reaction Type | Conditions | Key Advantages | Source(s) |
| Microwave-Assisted Synthesis | Hantzsch Thiazole Synthesis | Methanol (B129727), 90 °C, 30 min | Reduced reaction time (from 8 hours), increased yield (up to 95%). | nih.gov |
| Microwave-Assisted Synthesis | Cyclodehydration | Solvent-free, PPSE, 90 °C, 8 min | Avoids harsh conditions and long reaction times, good yield (73%). | beilstein-journals.org |
| Solvent-Free Synthesis | Oxidative Coupling | Transition-metal catalyst-free | Environmentally benign, uses commercially available and stable chemicals. | researchgate.net |
| Aqueous Medium | Ruthenium-catalyzed ester synthesis | Water | Utilizes a green and safe solvent. | uniovi.es |
| Catalysis | Etherification | Amberlyst™ 70 resin | Enables conversion of alcohols to ethers with high selectivity. | rsc.org |
Reaction Mechanisms and Chemical Transformations
Intramolecular Rearrangement Reactions
The benzoylbenzoate framework can undergo notable intramolecular rearrangements, particularly under conditions that generate reactive intermediates.
While specific studies on Phenyl 4-benzoylbenzoate's intramolecular C-C bond formation are not extensively detailed in the provided literature, the reactivity of its isomer, 2-benzoylbenzoate, offers significant insight into the potential mechanisms. mpg.de In the gas phase, following decarboxylation, the resulting carbanion of 2-benzoylbenzoate undergoes an efficient intramolecular nucleophilic attack. mpg.denih.gov The nascent phenide, a highly reactive carbanion, attacks the pendant phenyl group, leading to the formation of a new C-C bond and a ring-closed, tricyclic structure. mpg.denih.gov This type of rearrangement highlights the inherent potential of the benzoylbenzoate scaffold to facilitate complex intramolecular transformations initiated by the generation of a nucleophilic center. mpg.de The reaction proceeds through a cyclopropyl (B3062369) intermediate, which then undergoes ring-opening to form the final product. acs.org
Electronic and steric effects play a crucial role in dictating the pathways and outcomes of chemical reactions involving phenyl benzoates.
Electronic Effects: The electronic nature of substituents on either aromatic ring significantly influences the reactivity of the entire molecule. nih.gov In studies of substituted phenyl benzoates, it has been shown that electron-withdrawing groups on one ring decrease the sensitivity of the carbonyl group to substituent changes on the other ring. nih.gov Conversely, electron-donating groups enhance this sensitivity. nih.gov This interplay is explained by the balance of different resonance structures. nih.gov For rearrangement reactions, the presence of electron-withdrawing groups can influence the stability of intermediates, while electron-donating groups can affect the nucleophilicity of reacting centers. nih.gov
Steric Effects: Steric hindrance can significantly impact the feasibility and rate of reactions. For instance, in the synthesis of 2-benzoylbenzoate derivatives, the steric bulk of alcohol reactants was found to retard the reaction rate. acs.org Similarly, rearrangements involving intramolecular attack would be sensitive to bulky substituents near the reacting sites, which could hinder the required conformational changes for the reaction to proceed.
Table 1: Influence of Substituent Effects on Phenyl Benzoate (B1203000) Reactivity
| Effect Type | Influence on Reactivity | Example |
|---|---|---|
| Electronic | Electron-withdrawing groups decrease the sensitivity of the carbonyl to changes in the other ring. nih.gov | A nitro group (NO₂) on one ring reduces the impact of a substituent on the second ring. |
| Electronic | Electron-donating groups increase the sensitivity of the carbonyl to changes in the other ring. nih.gov | A methoxy (B1213986) group (MeO) on one ring increases the impact of a substituent on the second ring. |
| Steric | Increased steric bulk near a reaction center can hinder or slow down the reaction rate. acs.org | Reactions using t-BuOH as a solvent showed only trace amounts of product compared to less hindered alcohols like methanol (B129727) or ethanol (B145695). acs.org |
Gas-phase studies of benzoate derivatives provide a clear window into the intrinsic reactivity of the carbanions formed upon decarboxylation. mpg.deresearchgate.net Collision-induced dissociation (CID) of the 2-benzoylbenzoate anion in the gas phase leads to the loss of carbon dioxide (CO₂) and the formation of a reactive carbanion. mpg.denih.gov Instead of existing as a stable phenide, this intermediate immediately undergoes a spontaneous ring-closing reaction. mpg.denih.gov
This process involves the formation of a C-C bond with the proximal phenyl group, a reaction with a calculated activation barrier of 11.2 kcal mol⁻¹. mpg.de The fact that the initial carbanion is not observed indicates that it is formed with enough internal energy to overcome this barrier, leading exclusively to the rearranged, tricyclic product. mpg.denih.gov These gas-phase experiments are crucial for understanding the fundamental reaction pathways of the benzoylbenzoate anion, free from solvent effects. mpg.deacs.org
General Organic Reactivity of the Benzoylbenzoate Moiety
The this compound molecule contains two distinct carbonyl centers—an ester and a ketone—and two phenyl rings, each with characteristic reactivities.
The carbonyl group (C=O) is highly polarized, with an electrophilic carbon atom that is susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, changes the carbonyl carbon's hybridization from sp² to sp³. masterorganicchemistry.comlibretexts.org
Ketone Carbonyl: The ketone carbonyl in the benzoyl group is a primary site for nucleophilic addition. Strong nucleophiles like Grignard reagents or organolithium compounds will add irreversibly to this center. masterorganicchemistry.com
Ester Carbonyl: The ester carbonyl is generally less reactive towards nucleophiles than the ketone carbonyl. This is because the lone pair of electrons on the adjacent oxygen atom can be delocalized, reducing the electrophilicity of the carbonyl carbon. Nucleophilic attack on the ester typically leads to a tetrahedral intermediate, which can then collapse to either reform the starting materials or result in the cleavage of the phenyl ester, depending on the nucleophile and reaction conditions.
The rate of nucleophilic addition is enhanced by adjacent electron-withdrawing groups and decreased by electron-donating groups. masterorganicchemistry.com Steric hindrance around the carbonyl group also plays a significant role, with less hindered carbonyls reacting more readily. libretexts.org
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egpressbooks.pub The existing substituents on the ring determine the position(s) of the new substituent.
In this compound, both the benzoyl group (-CO-Ph) and the phenoxycarbonyl group (-COO-Ph) are electron-withdrawing and act as deactivating groups. libretexts.org
Benzoyl Ring (Ring A): The ring attached to the carbonyl of the benzoyl group is deactivated. The carbonyl group is a meta-director. Therefore, electrophilic substitution (e.g., nitration, halogenation) on this ring will primarily occur at the positions meta to the carbonyl group.
Therefore, electrophilic aromatic substitution on either ring of this compound is expected to be slower than on benzene itself and to yield predominantly meta-substituted products. libretexts.org The general mechanism involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. pressbooks.publibretexts.org
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 2-benzoylbenzoate |
| Carbon dioxide |
| Grignard reagents |
| Organolithium compounds |
Insufficient Data for this compound Prohibits In-Depth Analysis of Solvent Effects on Reaction Kinetics
A comprehensive review of available scientific literature reveals a significant lack of specific research data concerning the solvent effects on the reaction kinetics and chemical transformations of this compound. While general principles of solvent-solute interactions are well-established in organic chemistry, detailed experimental findings, kinetic data, and mechanistic studies explicitly for this compound are not sufficiently available to construct a scientifically rigorous article based on the requested detailed outline.
General studies on related compounds and reaction types offer some context. For instance, research on the esterification reactions to form benzoates, such as ethyl benzoate, has shown that reaction rates can be significantly influenced by the polarity of the solvent. uq.edu.au In many cases, non-polar solvents have been found to accelerate these reactions. uq.edu.au This is often attributed to the stabilization of charged intermediates and transition states by polar solvents, which can sometimes hinder reactions that proceed through less polar transition states. ajpojournals.orgresearchgate.net
The stabilization of transition states by the solvent, a key factor in reaction kinetics, is a complex phenomenon. Solvation can affect the energy of both the reactants and the transition state. nih.gov For reactions involving a significant change in charge distribution during the formation of the transition state, the dielectric constant of the solvent plays a crucial role. chemrxiv.orgku.edu Polar solvents are generally effective at stabilizing charged or highly polar transition states, which can lead to an acceleration of the reaction rate. ajpojournals.orgresearchgate.net Conversely, if the reactants are more strongly solvated than the transition state, an increase in solvent polarity may lead to a decrease in the reaction rate. chemrxiv.org
Hydrogen bonding is another critical aspect of solvent-solute interactions that can profoundly impact reaction kinetics. researchgate.net Protic solvents, which can act as hydrogen bond donors, can specifically interact with reactants and transition states that are hydrogen bond acceptors. ku.edu These interactions can stabilize or destabilize the transition state, thereby altering the activation energy and the kinetic profile of the reaction. mdpi.commdpi.com For example, hydrogen bonding to a reactant might retard a reaction by stabilizing the ground state more than the transition state. ku.edu
While these general principles are fundamental to understanding chemical reactivity in solution, their specific application to this compound remains speculative without direct experimental evidence. Research on isomers like 2-benzoylbenzoate derivatives has indicated that solvents can control reaction pathways, leading to different products, but this does not provide kinetic data for the 4-benzoylbenzoate isomer. acs.org Similarly, studies on the hydrolysis or formation of other esters provide a framework but not the specific data required for a detailed analysis of this compound. uq.edu.au
Due to the absence of dedicated research on the reaction mechanisms, solvent effects on reaction rates, transition state stabilization, and the role of hydrogen bonding for this compound, it is not possible to generate the requested in-depth article with detailed research findings and data tables.
Photochemistry and Photoinduced Processes
Electronic Excited State Dynamics
The absorption of light by Phenyl 4-benzoylbenzoate and its analogues initiates a cascade of photophysical events, primarily involving the formation and evolution of singlet and triplet excited states. The efficiency of these processes is critical to the subsequent photochemical reactions.
Singlet and Triplet State Formation in this compound Analogues
Upon photoexcitation, benzophenone (B1666685) and its derivatives are promoted to an initial singlet excited state (S₁). google.com However, due to the proximity of n–π* and π–π* configurations in both the singlet and triplet manifolds, a rapid and efficient process known as intersystem crossing (ISC) occurs, populating the lowest triplet state (T₁). google.comrsc.org The relative energies of these states can be influenced by solvent polarity. rsc.org For unsubstituted benzophenone, both the S₁ and T₁ states possess n–π* character, which facilitates both ISC and the reactivity of the triplet state. rsc.org
In some benzophenone derivatives, the formation of radical ions and triplet states can also be achieved through pulse radiolysis, a technique that does not rely on the singlet state as a precursor. acs.org The radiolysis of benzene (B151609), for instance, produces a high-energy benzene triplet that can transfer its energy to a solute molecule, generating the triplet state of the latter. acs.org The interaction between the benzophenone triplet and other molecules, such as amino-substituted benzophenone derivatives, can proceed via energy transfer, hydrogen atom abstraction, or electron-transfer coupled with proton-transfer reactions, depending on the specific derivative. acs.org
The nature of the substituents on the benzophenone core can significantly influence the excited state dynamics. For example, in p-benzoylbenzyl phenyl sulfide (B99878), photoinduced bond cleavage to form radicals occurs from the triplet state, which is populated via a fast intersystem crossing from the S₁ state. nih.gov The quantum yield for radical formation in this derivative was found to be dependent on the excitation wavelength, indicating that bond cleavage can also compete with internal conversion from a higher excited singlet state (S₂). nih.gov
| Compound Family | Excitation Method | Key Intermediates | Influencing Factors |
| Benzophenone Derivatives | Photoexcitation | Singlet (S₁) and Triplet (T₁) excited states | Solvent polarity, Substituents |
| Amino-substituted Benzophenones | Pulse Radiolysis | Cation radicals, Triplet states | Driving force for charge/electron transfer |
| p-Benzoylbenzyl phenyl sulfide | Photoexcitation | Singlet (S₁, S₂) and Triplet (T₁) states, Radical pairs | Excitation wavelength |
| Carboxy Benzophenones | Photoexcitation | Triplet state, Radical pairs | Number of carboxylic groups |
Intersystem Crossing (ISC) Efficiencies
The efficiency of intersystem crossing is a key parameter determining the photochemical outcome. In many benzophenone derivatives, the ISC from the S₁ to the T₁ state is highly efficient. nih.gov For instance, in p-benzoylbenzyl phenyl sulfide, the efficiency of C-S bond fission in the lowest triplet state was determined to be unity, which, combined with quantum yield data, suggests a very fast and efficient ISC. nih.gov
The introduction of specific functional groups can be used to manage and enhance ISC. For example, the incorporation of a sulfur atom in a phenoxathiin (B166618) moiety linked to a benzophenone core is expected to enhance ISC and spin-orbit coupling. acs.org Asymmetrical substitution on chromophores like BODIPY has also been shown to be a novel method to promote ISC and triplet state formation without relying on heavy atoms. rsc.org This is achieved by reducing the energy gap between the singlet and triplet states (ΔE S–T ), facilitating an S₁ → T₂ pathway. rsc.org In coordination compounds, organic ligands like β-diketones act as sensitizers, where light absorption by the ligand leads to population of its triplet state via ISC, which can then transfer energy. researchgate.net
Photoreactivity Mechanisms
The populated triplet state of benzophenone derivatives is the primary initiator of subsequent chemical reactions. The two main photoreactivity mechanisms are Type I (α-cleavage) and Type II (hydrogen abstraction), which often compete and can be influenced by the molecular structure and reaction environment.
Type I Photoinitiation (α-cleavage) in Benzophenone Derivatives
Type I photoinitiators are typically aromatic carbonyl compounds that undergo α-cleavage upon light irradiation to directly produce initiating radicals. mdpi.com While benzophenone itself is a classic Type II photoinitiator, certain derivatives can exhibit Type I behavior. For instance, the photochemistry of p-benzoylbenzyl phenyl sulfide involves a photoinduced ω-bond cleavage to yield radical pairs. nih.gov This cleavage was found to occur from both the lowest triplet state (T₁) and a higher excited singlet state (S₂). nih.gov The radical formation from the T₁ state proceeds with an efficiency of unity. nih.gov
Type II Photoinitiation (Hydrogen Abstraction) and Synergistic Effects
Type II photoinitiation is the hallmark of benzophenone and its derivatives. mdpi.comresearchgate.netcumbria.ac.uknih.gov This process involves the abstraction of a hydrogen atom from a suitable donor molecule (a co-initiator) by the excited triplet state of the benzophenone derivative. google.com This creates a radical pair, which then initiates polymerization. google.com A common co-initiator is triethanolamine (B1662121) (TEA). mdpi.com
The efficiency of Type II photoinitiation can be enhanced through synergistic effects. For example, novel benzophenone derivatives have been designed as one-component Type II photoinitiators, where the hydrogen donor is part of the same molecule. cumbria.ac.uknih.gov This can lead to increased rates of photopolymerization. cumbria.ac.uk The introduction of different substituents can also affect the light absorption properties and thermal stability of these photoinitiators. mdpi.comcumbria.ac.uk
Upon irradiation, 2-benzyloxyethyl and 2-methoxyethyl 2-benzoylbenzoate undergo photocyclization through remote δ-hydrogen abstraction from their n,π* triplet states, demonstrating intramolecular hydrogen abstraction. oup.com The photoreaction is efficiently quenched by dienes, confirming the involvement of the triplet state. oup.com
| Photoinitiation Type | Mechanism | Key Feature | Example Compound/System |
| Type I (α-cleavage) | Homolytic bond cleavage adjacent to the carbonyl group. | Direct formation of two radical fragments. | p-Benzoylbenzyl phenyl sulfide nih.gov |
| Type II (H-abstraction) | Bimolecular reaction where the excited photoinitiator abstracts a hydrogen atom from a donor molecule. | Requires a co-initiator (hydrogen donor). | Benzophenone/Triethanolamine (TEA) mdpi.com |
Photochemical Cycloaddition Reactions (e.g., [2+2], [4+2])
Photochemical cycloadditions are pericyclic reactions that occur from an electronic excited state, leading to the formation of cyclic products. pearson.com These reactions are governed by orbital symmetry rules, which are different for photochemical and thermal processes. wikipedia.org While [4+4] photocycloadditions are known for systems like anthracene, wikipedia.org benzophenone derivatives are more commonly associated with reactions initiated by hydrogen abstraction.
However, photochemical cycloadditions involving benzophenone derivatives can occur. For example, the irradiation of a mixture of 4-benzoylbenzoate and another molecule in a spatially restricted environment can lead to cycloaddition. oup.com Furthermore, the development of new reagents has enabled photochemical [4+2] and [3+2] cycloaddition reactions with unactivated alkenes under light irradiation. nih.gov These reactions can proceed through radical intermediates or carbene/carbenoid pathways, depending on the substrates. nih.gov Vinyldiazo compounds, upon light irradiation, can transform into cyclopropenes that subsequently engage in cycloaddition reactions with various dipoles. nih.gov
Photoinduced Electron and Proton Transfer Processes
Photoinduced electron transfer (PET) is a critical process in the photochemistry of benzoylbenzoate esters. wikipedia.orgnih.gov While direct studies on this compound are limited, extensive research on its structural isomer, 2-benzoylbenzoate, provides significant mechanistic insight. The core of this process is the benzophenone chromophore, which, upon photoexcitation, can readily accept an electron from a suitable donor. acs.org
The process begins when the molecule absorbs a photon, promoting the benzophenone moiety to an excited singlet state, which then typically undergoes rapid intersystem crossing to a more stable triplet state (³BP*). acs.orgacs.org This excited triplet state is a potent oxidizing agent and can abstract an electron from a donor molecule, such as an amine. acs.org This single electron transfer (SET) results in the formation of a ketyl radical anion and the radical cation of the electron donor. clockss.orgresearchgate.net
Studies on dodecyl-2-benzoylbenzoate, an analog, have shown that it can be efficiently deprotected (cleaved) through a PET mechanism using a sensitizer (B1316253) like 1,8-dimethoxypyrene (1,8-DMP). clockss.org In this system, the sensitizer absorbs light and transfers an electron to the benzoylbenzoate, initiating the cleavage. The general mechanism for PET-induced cleavage in the presence of an amine involves the following steps:
Photoexcitation: The benzophenone moiety is excited by UV light.
Electron Transfer: The excited benzophenone moiety accepts an electron from a donor (e.g., an amine), forming a ketyl radical anion.
Cleavage and Protonation: The resulting radical anion is unstable and undergoes fragmentation, cleaving the ester bond to release the phenoxide anion and a benzoyl-containing radical. Subsequent proton transfer from the amine radical cation or solvent neutralizes the species. acs.org
This PET process makes benzoylbenzoate esters effective as photolabile protecting groups for alcohols, allowing the alcohol to be released under specific light conditions in the presence of an electron donor. acs.orgresearchgate.net
Photolytic Decomposition and Product Formation
The photolytic decomposition of this compound and its analogs is highly dependent on the reaction environment, particularly the nature of the solvent or any additives present, which function as hydrogen or electron donors. acs.orgacs.orgresearchgate.net Research on 2-benzoylbenzoate esters demonstrates that irradiation leads to the cleavage of the ester and the formation of distinct products from the benzoate (B1203000) portion. acs.org
In the presence of a hydrogen donor like 2-propanol, the primary photoproduct derived from the 2-benzoylbenzoate moiety is a dimer, 3,3'-diphenylbiphthalidyl. acs.orgacs.org Conversely, when the reaction is conducted in the presence of an electron donor such as a primary amine, the main product is 3-phenylphthalide, a monomeric, reduced, and cyclized compound. acs.orgacs.org The formation of benzaldehyde (B42025) is also a common outcome in the photolysis of benzophenone-containing photoinitiators, arising from the quenching of a transient benzoyl radical. nih.gov
| Reaction Condition | Key Reactant Type | Major Product from Benzoate Moiety (Observed for 2-benzoylbenzoate isomer) | Reference |
|---|---|---|---|
| UV irradiation in 2-propanol | Hydrogen Donor | 3,3'-Diphenylbiphthalidyl (Dimer) | acs.orgacs.org |
| UV irradiation with amines | Electron Donor | 3-Phenylphthalide (Monomer) | acs.orgacs.org |
Mechanistic Pathways Leading to Photolytic Degradation Products
Two principal mechanistic pathways account for the photolytic degradation of benzoylbenzoate esters, depending on the reaction partner. acs.org
Hydrogen Abstraction Pathway: In the presence of a hydrogen-donating solvent like 2-propanol, the reaction proceeds via a free-radical mechanism. The benzophenone moiety, in its excited triplet state, abstracts a hydrogen atom from a solvent molecule. This generates a ketyl radical intermediate. acs.orgacs.org This ketyl radical is not stable and subsequently dimerizes with another identical radical, leading to the formation of a benzpinacol-type product, which for the 2-isomer is 3,3'-diphenylbiphthalidyl. acs.orgacs.org
Photoinduced Electron Transfer (PET) Pathway: In the presence of an electron donor like an amine, the mechanism shifts. The excited benzophenone moiety engages in a PET reaction, as detailed in section 4.2.4. This forms a ketyl radical anion. acs.org This initial photoreaction is followed by what is described as a second, "dark" (non-photochemical) electron transfer process and subsequent intramolecular cyclization (lactonization). acs.org This pathway avoids dimerization and results in the formation of the reduced monomeric product, 3-phenylphthalide. acs.orgacs.org
Formation and Reactivity of Transient Radical Species (e.g., Benzoyl Radicals)
The photolysis of benzoylbenzoate esters involves the formation of several key transient radical species. The primary radical generated from the benzophenone chromophore is the ketyl radical . This species is formed either through hydrogen atom abstraction from a donor molecule or by the acceptance of an electron to form a radical anion. acs.orgacs.org The subsequent reactivity of the ketyl radical dictates the final product distribution; it can either dimerize to form pinacol-type products or undergo further reduction and cyclization. acs.orgacs.org
In addition to the ketyl radical, the formation of benzoyl radicals is a characteristic feature of the photochemistry of many benzophenone-based photoinitiators. nih.gov This typically occurs via an α-cleavage (Norrish Type I reaction) of the bond between the carbonyl carbon and the adjacent phenyl ring. The resulting benzoyl radical is a reactive intermediate. A common fate for this radical is hydrogen abstraction from the solvent or another donor molecule to form benzaldehyde , which is a widely identified photolytic byproduct in systems containing these photoinitiators. nih.gov The benzoyl radical can also participate in other reactions, such as addition to double bonds if a polymerizable monomer is present.
Impact of Molecular Structure on Decomposition Selectivity
Studies on substituted 2-benzoylbenzoate esters have shown that the electronic nature of substituents on the benzophenone ring influences the product ratio between the dimer (from hydrogen abstraction) and the reduced monomer (from electron transfer). acs.org This demonstrates that tuning the electronic properties of the chromophore can direct the decomposition pathway.
The position of the ester linkage is also critical. The photochemistry described is largely based on the 2-benzoylbenzoate isomer, where the proximity of the ester group to the benzophenone ketone allows for intramolecular cyclization (lactonization) to form products like 3-phenylphthalide. acs.org In this compound, this direct intramolecular cyclization is not possible, suggesting that its decomposition pathways might favor intermolecular reactions or fragmentation into separate benzoic acid and phenol (B47542) derivatives.
Furthermore, incorporating the benzoylbenzoate structure into a larger macromolecule, such as a polymer, significantly impacts its photochemistry. Polymeric photoinitiators based on 2-benzoylbenzoic acid, like OMNIPOL 2702, are designed specifically to be less mobile. regulations.gov Upon photolysis, the reactive radical species are tethered to the polymer backbone, restricting their ability to form small, migratory decomposition products. google.com This strategy of increasing molecular weight and creating a polymeric structure is a direct method of controlling the decomposition selectivity to favor polymer network formation over the generation of low-molecular-weight byproducts. regulations.govgoogle.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.net
Detailed DFT studies specifically elucidating the reaction mechanisms and energy barriers for transformations involving Phenyl 4-benzoylbenzoate are not extensively available in the reviewed scientific literature. However, DFT calculations have been successfully applied to understand the reactivity of similar benzoate (B1203000) derivatives. For instance, studies on the decarboxylation of benzoate derivatives in the gas phase have utilized DFT to explore the structure and stability of the resulting anionic intermediates and to evaluate the energy barriers for subsequent reactions like ring-closing. researchgate.net In other research, DFT has been employed to investigate the insertion reactions of organometallic complexes with benzoate-related species, providing insights into the favorability of different reaction pathways. researchgate.net These examples highlight the potential of DFT to model the reactivity of this compound, even though specific studies on this compound are not prevalent.
While direct computational studies on the reaction mechanisms of this compound are limited, research on related compounds provides a framework for how such investigations could be approached. For example, DFT has been used to study the electroreductive coupling of 2-acylbenzoates, where calculations helped to elucidate the product selectivity by determining the free energy differences and transition states of key cyclization steps. Similarly, DFT calculations have been instrumental in understanding the decarbonylative coupling of acylindoles and diarylketones, revealing the crucial role of ligands and determining reaction energy profiles. semanticscholar.org
While specific DFT studies on the conformational analysis of this compound are not readily found, extensive research has been conducted on the closely related analog, Phenyl Benzoate. These studies provide valuable insights into the likely conformational preferences of this compound due to the shared core structure.
A comprehensive study of the conformational space of Phenyl Benzoate using the B3LYP density functional with the 6-31+G* basis set revealed that the molecule has three key rotational degrees of freedom, often referred to as coupled rotors. nih.gov A significant finding from this research was that the rotation around the C(=O)-O bond is not more restricted than the rotation around the C(=O)-C bond, which contradicted previous assumptions. nih.gov
Further computational work on Phenyl Benzoate has explored its molecular geometry in different conformations. Optimized structures for both a planar conformation and a conformation with a 50° rotation around the central C-O bond have been calculated. researchgate.net These calculations indicate that the planar conformation is the more stable of the two. researchgate.net The molecular dipole moment was also found to be dependent on the conformation, highlighting the interplay between molecular geometry and electronic properties. nih.govresearchgate.net
Below is a table summarizing key geometrical parameters for two conformations of Phenyl Benzoate, which can serve as a model for understanding the potential geometries of this compound.
| Parameter | Planar Conformation (0°) | 50° Rotated Conformation |
| Relative Energy | Most Stable | Higher Energy |
| Dipole Moment | Lower Magnitude | Higher Magnitude |
| Key Dihedral Angle | ~0° | 50° |
| Data derived from studies on the analog Phenyl Benzoate. |
The following table presents selected optimized bond lengths and angles for the planar and 50° rotated conformations of Phenyl Benzoate, providing a quantitative look at its molecular structure.
| Bond/Angle | Planar Conformation (Å/°) | 50° Rotated Conformation (Å/°) |
| C=O Bond Length | 1.22 Å | 1.22 Å |
| C-O (ester) Bond Length | 1.39 Å | 1.39 Å |
| O-C (phenyl) Bond Length | 1.41 Å | 1.41 Å |
| C-C=O Angle | 124.5° | 124.5° |
| O-C=O Angle | 124.0° | 124.0° |
| C-O-C Angle | 117.8° | 117.8° |
| Data derived from computational studies on the analog Phenyl Benzoate. researchgate.net |
Specific DFT calculations detailing the electronic structure and excited states of this compound are not widely reported in the surveyed literature. However, the application of DFT and its time-dependent extension (TD-DFT) to similar aromatic ketones and esters is a well-established field, providing a framework for what such calculations would entail. uci.edursc.org
For a molecule like this compound, DFT calculations would typically be used to determine the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a key parameter that influences the electronic absorption and emission properties of the molecule. mdpi.com The distribution of these frontier orbitals would reveal the nature of the lowest electronic transitions, for instance, whether they are localized on one of the phenyl rings, the benzoyl group, or involve charge transfer between different parts of the molecule.
TD-DFT is the workhorse method for calculating excited state properties, including vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum. uci.edu For this compound, TD-DFT calculations could predict the energies of the low-lying singlet and triplet excited states. The nature of these excited states (e.g., n→π* or π→π*) could be assigned based on the molecular orbitals involved in the transition. Such calculations are crucial for understanding the photochemistry and photophysics of the compound. Research on other benzophenone (B1666685) derivatives has shown that TD-DFT can provide valuable insights into their photoinitiating properties by analyzing the extent of π-conjugation and delocalization in the molecule. researchgate.net
Quantum Chemical Calculations for Photophysical Properties
Quantum chemical calculations are indispensable for predicting and interpreting the photophysical properties of molecules, such as their absorption and emission of light, and the pathways for energy dissipation from excited states.
To predict emission (fluorescence and phosphorescence) spectra, the geometry of the molecule in its first excited singlet (S1) and triplet (T1) states, respectively, must first be optimized. d-nb.info The energy difference between the optimized excited state and the ground state at that geometry then provides the emission energy. d-nb.info The difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted from these calculations. For molecules with flexible conformations like this compound, the solvent environment can significantly influence the photophysical properties, a phenomenon that can be modeled using polarizable continuum models (PCM) in the quantum chemical calculations. mdpi.com
The following table illustrates the type of data that would be generated from TD-DFT calculations for predicting absorption and emission properties, using hypothetical values for this compound as an example.
| Property | Predicted Value |
| Maximum Absorption Wavelength (λ_abs) | e.g., ~260 nm |
| Molar Absorptivity (ε) | e.g., >10,000 M⁻¹cm⁻¹ |
| Nature of Lowest Singlet Transition | e.g., π→π* |
| Maximum Fluorescence Wavelength (λ_em) | e.g., ~350 nm |
| Predicted Stokes Shift | e.g., ~90 nm |
| These are hypothetical values for illustrative purposes only. |
The modeling of intersystem crossing (ISC), the non-radiative transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state), is a more complex computational task. nih.gov The efficiency of ISC is governed by the strength of the spin-orbit coupling (SOC) between the singlet and triplet states involved. nih.gov Quantum chemical methods that can calculate SOC matrix elements are required to predict ISC rates. nih.gov For aromatic ketones like benzophenone, ISC is a very efficient process, and it is expected that this compound would also exhibit efficient ISC.
The relative energies of the low-lying singlet and triplet excited states are critical for determining the likely photophysical pathways. According to El-Sayed's rule, ISC is more efficient between states of different orbital character (e.g., ¹n,π* → ³π,π*). nih.gov TD-DFT calculations can provide the energies and characters of these states, offering qualitative predictions about ISC efficiency.
Energy transfer processes, such as Förster Resonance Energy Transfer (FRET) or Dexter energy transfer, can also be modeled computationally. These processes are important in applications where this compound might act as a photosensitizer. The modeling would involve calculating the spectral overlap between the emission of the donor and the absorption of the acceptor (for FRET) or the electronic coupling between the donor and acceptor molecules (for Dexter transfer). While no specific studies on modeling these processes for this compound were found, the theoretical framework is well-established. researchgate.net
A summary of the key parameters that would be calculated to model these processes is provided in the table below.
| Process | Key Computational Parameters |
| Intersystem Crossing (ISC) | - Energy difference between S1 and Tn states- Spin-orbit coupling (SOC) matrix elements- Orbital character of S1 and Tn states |
| Energy Transfer | - Spectral overlap integral (FRET)- Electronic coupling matrix elements (Dexter)- Distances and orientations of donor and acceptor |
| This table outlines the theoretical parameters required for modeling these photophysical processes. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing a detailed picture of their dynamic nature. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from simulations of structurally related compounds, such as benzophenone and phenyl benzoate, provide a strong basis for understanding its behavior.
The interaction between a solute and its surrounding solvent molecules can significantly influence its conformational preferences, electronic properties, and, consequently, its chemical reactivity. MD simulations are particularly adept at exploring the nature of these interactions.
For aromatic ketones like benzophenone, a core component of the this compound structure, extensive research has been conducted on its solvatochromic behavior using both experimental techniques and MD simulations. aip.org These studies reveal that the carbonyl (>C=O) stretching frequency is sensitive to the polarity of the solvent, typically showing a bathochromic (red) shift as solvent polarity increases. aip.org This is indicative of specific solute-solvent interactions, primarily hydrogen bonding where the solvent acts as a hydrogen bond donor to the carbonyl oxygen.
MD simulations coupled with quantum mechanics (QM/MM) can be used to model these interactions with high accuracy. Classical MD simulations are first used to generate representative solute-solvent clusters, which are then subjected to higher-level quantum mechanical calculations to analyze properties like vibrational frequencies. aip.org Radial distribution functions (RDFs) derived from MD trajectories can provide a statistical map of the solvent molecules around the solute. For instance, the RDFs for benzophenone in various solvents have been used to define the first solvation shell and select clusters for detailed DFT calculations. aip.org
Table 1: Representative Data on Solvatochromic Shifts for Benzophenone's Carbonyl Stretch in Various Solvents This table illustrates the type of data obtained from solvatochromic studies on related ketone structures. The shifts are indicative of the strength of solute-solvent interactions.
| Solvent | Dielectric Constant (ε) | Observed C=O Stretch (cm⁻¹) | Shift from Non-polar Solvent (cm⁻¹) |
|---|---|---|---|
| Cyclohexane | 2.02 | 1665 | 0 |
| Acetonitrile (ACN) | 37.5 | 1660 | -5 |
| Methanol (B129727) (MeOH) | 32.7 | 1656 | -9 |
| Ethanol (B145695) (EtOH) | 24.5 | 1657 | -8 |
Data adapted from studies on benzophenone solvatochromism. aip.orgaip.org
These studies have revealed that, contrary to some assumptions, the rotation around the C(=O)-O ester bond is not significantly more restricted than the rotation around the C-C(=O) ketone bond. nih.gov The conformational landscape of Phenyl benzoate is defined by the torsional angles of the two phenyl rings relative to the central ester group. The potential energy surface for these rotations shows multiple minima corresponding to different stable conformations. The energy barriers between these conformers determine the dynamic flexibility of the molecule.
For Phenyl benzoate, theoretical calculations have estimated the rotational barriers for the torsion of the phenyl rings. researchgate.net For example, the B3LYP/6-31+G* level of theory, while accurately predicting the shape of the potential energy functions for phenyl torsion, tends to underestimate the height of the rotational barriers compared to experimental data. researchgate.net These rotational barriers are critical for understanding the molecule's ability to adopt different shapes, which can influence its packing in the solid state and its interaction with other molecules in solution or biological systems. The conformational flexibility of the ester linkage is a known feature in phenacyl benzoate derivatives, which can adopt a range of torsion angles. researchgate.net
The dynamic behavior of the benzoylbenzoate scaffold is also influenced by the solvent environment. cas.cz Solute-solvent interactions can stabilize certain conformations over others, thereby shifting the conformational equilibrium. MD simulations can directly model this dynamic behavior by tracking the evolution of the key torsional angles over time in an explicit solvent environment. While a specific simulation for this compound is not cited, the established methodologies from related compounds provide a clear framework for how such an investigation would proceed and the types of insights it would yield.
Table 2: Calculated Rotational Barriers for Phenyl Benzoate This table provides an example of the kind of data generated from conformational analysis of the core phenyl ester structure.
| Rotation Axis | Torsional Angle | Calculated Rotational Barrier (kcal/mol) | Method |
|---|---|---|---|
| Ph-C(=O) | C-C-C=O | ~3-5 | DFT/MP2 |
| O-Ph | C-O-C-C | ~2-4 | DFT/MP2 |
| C(=O)-O | C-C(=O)-O-C | ~5-7 | DFT |
Data are representative values derived from computational studies on phenyl benzoate. nih.govresearchgate.net
Advanced Spectroscopic Characterization Techniques in Mechanistic Studies
Time-Resolved Spectroscopy
Time-resolved spectroscopic techniques are indispensable for probing the fleeting existence of excited states and transient species that are central to the photochemical pathways of Phenyl 4-benzoylbenzoate.
Laser Flash Photolysis for Excited State Lifetime Determination and Transient Species Detection
Laser flash photolysis (LFP) is a powerful technique to study the kinetics and spectra of transient species. While direct LFP studies on this compound are not extensively documented in the reviewed literature, the behavior of its core chromophore, benzophenone (B1666685), is well-established and serves as a crucial model. Upon UV excitation, benzophenone undergoes efficient intersystem crossing to its triplet state (³BP*). researchgate.netnih.gov This triplet state is known to abstract hydrogen atoms from suitable donors, leading to the formation of a ketyl radical. nih.govrsc.orgoptica.orgrsc.org
For this compound, excitation of the benzophenone moiety would similarly lead to the formation of a triplet excited state. The lifetime of this triplet state and the nature of the transient species formed would be influenced by the phenyl benzoate (B1203000) substituent. The decay kinetics of the triplet state can be monitored by its characteristic transient absorption. In the absence of external quenchers, the lifetime of the triplet state is determined by radiative and non-radiative decay pathways. The presence of the phenyl benzoate group may introduce additional decay pathways, such as intramolecular energy or electron transfer.
The transient species expected upon photolysis of this compound would be the triplet excited state and potentially radical species formed through subsequent reactions. The detection of these transients via LFP would provide invaluable data on their lifetimes and reaction rate constants. For instance, studies on related benzophenone derivatives have utilized LFP to determine quenching constants and study photoreduction processes. researchgate.netrsc.org
Table 1: Expected Transient Species in Laser Flash Photolysis of this compound
| Transient Species | Expected Absorption Maximum (nm) | Formation Pathway | Decay Pathway |
| Triplet this compound | ~530 | Intersystem crossing from singlet excited state | Phosphorescence, non-radiative decay, quenching |
| This compound Ketyl Radical | ~540 | Hydrogen abstraction by the triplet state | Radical-radical recombination, disproportionation |
Note: The absorption maxima are estimations based on data for benzophenone and its derivatives.
Ultrafast Spectroscopy for Primary Photochemical Events
Ultrafast spectroscopy techniques, with femtosecond to picosecond time resolution, are essential for observing the primary photochemical events that occur immediately following light absorption. For this compound, these events would include the initial excitation to the singlet excited state (S₁), followed by rapid intersystem crossing (ISC) to the triplet manifold (Tₙ).
Studies on benzophenone have shown that intersystem crossing from the initially populated S₁(n,π) state to the T₁(n,π) state is extremely rapid, occurring on the picosecond timescale. acs.org It is proposed that this process may involve an intermediate state. acs.org The solvent environment can also play a significant role in the rates of these ultrafast processes. researchgate.netbris.ac.uk In this compound, the electronic coupling between the benzophenone and phenyl benzoate moieties could influence the rate and efficiency of these primary events.
Ultrafast transient absorption spectroscopy would be the key technique to resolve these processes. By monitoring the spectral evolution in the first few picoseconds after excitation, one could directly observe the decay of the S₁ state and the concomitant rise of the T₁ state. The quantum yield of triplet formation, a critical parameter in photochemistry, can be determined from such measurements. The primary photochemical reaction for many phenyl esters is the homolytic cleavage of the ester bond, known as the photo-Fries rearrangement, which proceeds from the excited singlet state. acs.org Ultrafast spectroscopy could potentially distinguish the timescale of this process from intersystem crossing.
Vibrational Spectroscopy
Vibrational spectroscopy provides detailed information about the molecular structure and functional groups present in this compound, as well as changes that occur during a chemical reaction.
Infrared (IR) Spectroscopy for Functional Group Analysis and Mechanistic Insights
Infrared (IR) spectroscopy is a fundamental tool for the identification of functional groups. In this compound, characteristic IR absorption bands would confirm the presence of the ester and ketone carbonyl groups, as well as the aromatic rings. The carbonyl stretching (ν(C=O)) vibrations are particularly informative. The ketone carbonyl typically appears in the range of 1650-1670 cm⁻¹, while the ester carbonyl is expected at a higher frequency, around 1735-1750 cm⁻¹. The exact positions of these bands can be influenced by conjugation and the electronic effects of the substituents. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. vscht.cz
Time-resolved IR spectroscopy can provide mechanistic insights by monitoring changes in the vibrational spectrum during a photochemical reaction. For example, the disappearance of the ground-state carbonyl bands and the appearance of new bands corresponding to transient intermediates, such as ketyl radicals or rearranged products, could be observed. Studies on benzophenone have utilized time-resolved IR spectroscopy to characterize its lowest excited triplet state. researchgate.net
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ketone | C=O stretch | 1650 - 1670 |
| Ester | C=O stretch | 1735 - 1750 |
| Ester | C-O stretch | 1200 - 1300 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aromatic Ring | C-H out-of-plane bend | 690 - 900 |
Note: These are typical ranges and the exact values for this compound may vary.
Raman Spectroscopy for Vibrational Mode Assignments
Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic bands for the aromatic rings and the carbonyl groups. The symmetric stretching of the aromatic rings would give rise to strong Raman signals.
The assignment of vibrational modes can be aided by computational methods, such as Density Functional Theory (DFT) calculations. nih.govjconsortium.com By comparing the experimental Raman spectrum with the calculated spectrum, a detailed assignment of the observed bands to specific molecular motions can be achieved. This is crucial for understanding how the vibrational properties of the molecule are affected by its electronic state and how they change during a photochemical reaction. For instance, changes in the Raman spectrum upon electronic excitation can provide information about the geometry of the excited state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR would provide definitive evidence for the connectivity of the atoms in the molecule.
In the ¹H NMR spectrum, the aromatic protons would appear as a series of multiplets in the region of approximately 7.0-8.5 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern and the electronic environment of each proton. The protons on the phenyl ring of the benzoate group would likely appear at slightly different chemical shifts compared to those on the benzoyl group due to the different electronic effects of the ester and ketone functionalities.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (benzoyl group) | 7.4 - 7.8 | Multiplet |
| Aromatic Protons (benzoate ring) | 7.9 - 8.3 | Multiplet |
| Aromatic Protons (phenyl ester group) | 7.2 - 7.5 | Multiplet |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl | ~196 |
| Ester Carbonyl | ~165 |
| Aromatic Carbons | 120 - 150 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Structural Elucidation of Synthetic Products and Intermediates
The synthesis of this compound and related compounds involves key intermediates whose structures must be rigorously confirmed. A common synthetic route to esters is the acid-catalyzed esterification of a carboxylic acid with an alcohol. For this compound, this would typically involve the reaction of 4-benzoylbenzoic acid with phenol (B47542). An important precursor in the synthesis of related compounds is 2-(4-phenylbenzoyl)benzoic acid, which can be prepared through the reaction of phthalic anhydride (B1165640) with biphenyl (B1667301) in the presence of a Lewis acid catalyst like aluminum trichloride. google.comsarex.com
The structural confirmation of the final product, this compound, and its intermediates relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure.
¹H NMR: The ¹H NMR spectrum of a related compound, phenyl benzoate, shows aromatic protons in the range of δ 7.20-8.40 ppm. rsc.orgamazonaws.comchemicalbook.com For this compound, distinct signals would be expected for the protons of the phenyl ring of the benzoate group, the phenyl ring of the benzoyl group, and the central benzene (B151609) ring.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For analogous phenyl esters, the carbonyl carbon of the ester group typically appears around δ 164-166 ppm. rsc.org In this compound, two distinct carbonyl signals are expected: one for the ester carbonyl and another for the ketone carbonyl, which in similar structures appears further downfield (around δ 195-197 ppm). rsc.org The aromatic carbons would produce a series of signals in the δ 120-150 ppm region. rsc.orgrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
C=O Stretching: Two distinct carbonyl stretching vibrations are anticipated. The ester carbonyl (C=O) stretch typically appears in the range of 1735-1750 cm⁻¹. psu.edu The ketone carbonyl stretch is usually found at a lower wavenumber, around 1660-1680 cm⁻¹, due to conjugation with the aromatic rings. rsc.orgvscht.cz
C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is expected between 1200 cm⁻¹ and 1300 cm⁻¹.
Aromatic C-H Stretching: Absorptions for the aromatic C-H bonds are typically observed just above 3000 cm⁻¹. vscht.cz
The following table summarizes the expected spectroscopic data for the structural elucidation of this compound based on data from analogous compounds.
| Technique | Functional Group | Expected Chemical Shift / Absorption Band |
|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm (multiplets) |
| - | - | |
| - | - | |
| ¹³C NMR | Ketone Carbonyl | δ ~196 ppm |
| Ester Carbonyl | δ ~165 ppm | |
| Aromatic Carbons | δ 120 - 150 ppm | |
| IR Spectroscopy | Ester C=O Stretch | ~1735 cm⁻¹ |
| Ketone C=O Stretch | ~1665 cm⁻¹ | |
| Aromatic C-H Stretch | >3000 cm⁻¹ |
Mechanistic Studies through Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of hydrogen atoms. researchgate.netrsc.org In the context of this compound, this method is particularly useful for studying photochemical reactions, such as hydrogen atom transfer (HAT) initiated by the excited benzophenone moiety. nih.govacs.org
The principle involves replacing specific hydrogen atoms with deuterium atoms and then analyzing the product distribution or reaction kinetics. The difference in mass between hydrogen and deuterium leads to a kinetic isotope effect (KIE), where C-D bonds are stronger and broken more slowly than C-H bonds. This effect can help identify the rate-determining step of a reaction.
For instance, in the photoreduction of benzophenones, the excited triplet state of the carbonyl group can abstract a hydrogen atom from a hydrogen-donor molecule. By selectively deuterating the donor, one can determine the specific site of hydrogen abstraction. If a reaction involving this compound were studied in a deuterated solvent (e.g., methanol-d4), the incorporation of deuterium into the product molecules would provide evidence for the solvent's role in the reaction mechanism, for example, in proton transfer steps. nih.govacs.orgacs.org Similarly, studying the photo-Fries rearrangement, a common reaction for aryl esters, with deuterium-labeled substrates can help to distinguish between intermolecular and intramolecular hydrogen abstraction pathways.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a key technique for characterizing the electronic properties of this compound and for monitoring the progress of its photoreactions.
Characterization of Electronic Transitions and Chromophore Properties
The UV-Vis spectrum of this compound is dominated by the electronic transitions within its aromatic and carbonyl chromophores. The molecule contains two main chromophoric systems: the phenyl benzoate group and the benzophenone group. These systems give rise to characteristic absorption bands.
π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. For aromatic esters and ketones, these transitions often occur at shorter wavelengths (e.g., below 280 nm). nih.gov
n→π Transitions:* These are lower-intensity absorptions that involve the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygens) to an antibonding π* orbital. masterorganicchemistry.com For benzophenone, the n→π* transition is responsible for a characteristic absorption band at longer wavelengths, typically around 330-360 nm. uniovi.es This transition is crucial as it often leads to the reactive triplet state responsible for many photochemical reactions.
The UV-Vis spectrum of this compound would be expected to show a combination of these absorptions. A study on p-substituted phenyl benzoates showed absorption bands that are influenced by substituents and the solvent environment. nih.gov
The following table summarizes the expected electronic transitions for this compound.
| Transition Type | Chromophore | Approximate λmax (nm) | Intensity |
|---|---|---|---|
| π→π | Aromatic Rings / Ester | < 280 | High |
| n→π | Ketone Carbonyl | ~340-360 | Low |
Monitoring of Photoreaction Progress and Kinetics
UV-Vis spectroscopy is an effective method for monitoring the kinetics of chemical reactions in real-time, provided that the reactants, intermediates, or products have distinct absorption features in the UV-Vis range. vscht.czrsc.org For photoreactions of this compound, such as the photo-Fries rearrangement, this technique is particularly valuable. unipv.itrit.edunih.gov
The photo-Fries rearrangement of aryl esters, upon UV irradiation, leads to the formation of hydroxybenzophenone derivatives. unipv.itnih.gov This transformation can be monitored by observing the changes in the UV-Vis absorption spectrum over time. Typically, the absorbance of the starting aryl benzoate will decrease, while new absorption bands corresponding to the hydroxybenzophenone products will appear and increase in intensity. For example, in the photoreaction of estrone (B1671321) aryl sulfonates, a new absorption band around 300 nm was observed to grow with irradiation time, indicating product formation. researchgate.net
By measuring the change in absorbance at a specific wavelength corresponding to either a reactant or a product, the reaction rate can be determined. The data can then be used to calculate rate constants and determine the order of the reaction, providing valuable insights into the reaction mechanism. vscht.cz For example, the rate of formation of benzophenone derivatives from the photoreaction of aryl benzoates has been quantified using this method. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for the identification of molecules by measuring their mass-to-charge ratio (m/z). It is widely used to identify the final products and transient intermediates of chemical reactions involving this compound.
Identification of Reaction Products and Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of benzophenone and its derivatives. nih.govresearchgate.netresearchgate.net In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. For this compound, characteristic fragments would likely include ions corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105) and the phenoxy radical or cation.
In studies of reaction mixtures, MS can identify various products and intermediates. For example, in the photo-Fries rearrangement of aryl benzoates, MS can confirm the identity of the resulting 2-hydroxybenzophenone (B104022) and 4-hydroxybenzophenone (B119663) isomers, as well as side products like phenols. nih.gov Furthermore, advanced techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize charged intermediates directly from the reaction solution, offering a window into the reaction mechanism. whitman.edu For instance, studies on 2-benzoylbenzoate have used ESI-MS to explore the chemistry of reactive carbanion intermediates generated during decarboxylation. masterorganicchemistry.comresearchgate.net
Gas-Phase Ion Chemistry and Fragmentation Pathways
The investigation of gas-phase ion chemistry, predominantly through mass spectrometry techniques, provides profound insights into the intrinsic properties of molecules, free from solvent effects. For this compound, these studies are crucial for elucidating its structural characteristics and reactivity. The fragmentation pathways of this compound under ionization can be predicted by examining the behavior of its constituent chemical moieties: the benzophenone core and the phenyl benzoate ester group.
Electron ionization (EI) mass spectrometry is a common technique used to induce fragmentation. In the positive ion mode of EI-MS, this compound is expected to yield an intense molecular ion peak due to its aromatic nature, which can stabilize the positive charge. The primary fragmentation events typically involve the cleavage of the ester bond and the bonds adjacent to the carbonyl groups, which are characteristic of esters and ketones, respectively. nih.govarizona.edulibretexts.org
The fragmentation of the ester linkage in this compound can occur in two principal ways. The first is the cleavage of the C-O bond to generate a benzoyl cation and a phenoxy radical. The second involves the cleavage of the O-C(aryl) bond, leading to a 4-benzoylbenzoyl cation and a phenyl radical.
Furthermore, the benzophenone moiety itself is prone to characteristic cleavages on either side of the carbonyl group. nih.gov This can lead to the formation of a benzoyl cation and a substituted phenyl radical, or a phenyl radical and a substituted benzoyl cation.
Key fragmentation pathways for this compound are summarized below:
Formation of the Benzoyl Cation: Cleavage of the ester bond or the bond between the carbonyl carbon and the substituted phenyl ring can produce the benzoyl cation (C₆H₅CO⁺).
Formation of the 4-Benzoylbenzoyl Cation: This fragment results from the loss of the phenoxy group from the molecular ion.
Formation of the Phenyl Cation: The cleavage of the bond between the phenyl ring and the carbonyl group or the ester oxygen can lead to the formation of the phenyl cation (C₆H₅⁺).
Decarboxylation: The loss of a molecule of carbon dioxide (CO₂) is a potential fragmentation pathway for benzoate derivatives, which can occur through rearrangement processes. mpg.deacs.orgnih.gov
The following table details the expected major fragment ions of this compound in a typical electron ionization mass spectrum.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Chemical Formula |
| 288 | [M]⁺ (Molecular Ion) | [C₁₉H₁₂O₃]⁺ |
| 183 | [C₆H₅COC₆H₄CO]⁺ | [C₁₄H₉O₂]⁺ |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
In negative ion mass spectrometry, the behavior of this compound would be different. Negative chemical ionization (NCI) would likely produce a prominent molecular anion peak. nih.gov Fragmentation in the negative ion mode could involve processes such as decarboxylation, particularly in collision-induced dissociation (CID) experiments. mpg.deacs.orgnih.gov
The study of the gas-phase ion chemistry of this compound and its fragmentation pathways is essential for its analytical detection and for understanding its fundamental chemical properties in the absence of interfering solvent molecules. These fragmentation patterns serve as a fingerprint for its identification in complex mixtures when analyzed by mass spectrometry.
Applications in Advanced Materials and Polymer Science Academic Research Focus
Photoinitiator Research and Development
As a benzophenone (B1666685) derivative, Phenyl 4-benzoylbenzoate belongs to the class of Type II photoinitiators. uvabsorber.com These initiators, upon excitation by UV light, generate free radicals through a bimolecular reaction, typically involving hydrogen abstraction from a synergist molecule, such as an amine co-initiator. uvabsorber.comresearchgate.net This mechanism is foundational to its application in photopolymerization.
The efficiency of a photoinitiator is determined by its ability to absorb light and generate radicals that effectively initiate polymerization. Research has focused on understanding the kinetics of polymerization initiated by benzophenone derivatives to optimize curing processes.
A key area of study involves polymerizable photosensitizers, where the initiator moiety is part of a monomer that gets incorporated into the growing polymer chain. A study on 2-methacryloxyethyl 4-benzoylbenzoate (MEBB), a polymerizable derivative, investigated its photopolymerization kinetics with monomers like methyl α-hydroxymethylacrylate (MHMA) and 1,6-hexanediol (B165255) diacrylate (HDDA). researchgate.net The research found that benzophenone derivatives with a p-carbonyl substituent, such as MEBB, are more efficient in photoinitiation compared to unsubstituted benzophenone. researchgate.net The presence of amine co-initiators was also found to slightly increase the final monomer conversions. researchgate.net
Table 1: Research Findings on Monomer Conversion Using Benzophenone-Based Initiators researchgate.net
| Initiator System | Monomer | Final Conversion (%) |
|---|---|---|
| MEBB | MHMA/HDDA | Data not specified |
| Benzophenone | MHMA/HDDA | Data not specified |
| MEBB + Amine Co-initiator | MHMA/HDDA | Slightly higher than without |
These fundamental kinetic studies are crucial for developing highly efficient photoinitiating systems for applications requiring rapid, controlled polymerization under UV irradiation. researchgate.netmdpi.com
To enhance properties such as reactivity, solubility, and spectral sensitivity, researchers actively design and synthesize novel photoinitiators based on the this compound scaffold. One strategy involves attaching polymerizable groups, like vinyl or alkyne functionalities, to the core molecule. unileoben.ac.at
For example, Prop-2-in-1-yl 4-benzoylbenzoate was synthesized as part of a study to develop low-migration photoinitiators. unileoben.ac.at The synthesis of such derivatives often involves standard esterification reactions between a functionalized alcohol and 4-benzoylbenzoyl chloride or 4-benzoylbenzoic acid. Other synthetic strategies explored in the literature for creating benzoylbenzoate esters include reactions involving spiroindane-1,3-diones. acs.org The goal of these synthetic efforts is often to create initiators with improved thermal stability and photoinitiating activity compared to commercial options. researchgate.net
A significant area of research is the development of macromolecular, oligomeric, and polymeric photoinitiators (PPIs) to address the issue of migration of low-molecular-weight initiator fragments in cured materials. unileoben.ac.atgoogle.comresearchgate.net This is particularly critical in applications like food packaging, where migration of substances from the packaging to the food must be minimized. nih.gov
By attaching the this compound moiety to a polymer or oligomer backbone, the resulting photoinitiator has a significantly higher molecular weight, which drastically reduces its mobility. unileoben.ac.atgoogle.com These PPIs can be designed with the photoinitiator group either in the main chain or as a side chain. researchgate.net
A common synthetic route involves the esterification of a carboxylated benzophenone derivative, such as 2-(4-phenylbenzoyl)benzoic acid, with a polyhydroxy compound (a polyol). google.com The core polyol can be varied to control the properties of the final polymeric photoinitiator, such as its physical state (liquid or solid) and solubility in UV-curable formulations. google.com For instance, using polyether or polyester (B1180765) segments as the core can result in liquid photoinitiators that are easily incorporated into coating formulations. google.com These polymeric systems offer high functionality and reactivity while ensuring low odor and minimal migration. google.com
Contributions to Advanced Materials Synthesis
Beyond its role as a simple initiator, the this compound structure is integral to the synthesis of advanced materials with tailored properties.
This compound and its derivatives are key components in a wide range of research-focused, radiation-curable compositions, including varnishes, lacquers, and printing inks. google.comgoogle.com These formulations typically consist of at least one photocurable monomer and/or oligomer, such as acrylates, alongside the photoinitiator. google.com
A typical UV-curable formulation for research might contain:
Monomers/Oligomers: Acrylate compounds like trimethylolpropane (B17298) triacrylate or epoxy acrylates provide the polymerizable matrix. google.com
Photoinitiator: A this compound derivative, often used at concentrations from 0.1% to 15% by weight. google.com
Synergist: An amine co-initiator, such as a p-dimethylamino benzoate (B1203000), is often included to enhance the curing speed, especially for pigmented ink formulations. google.com
Researchers utilize these formulations to study curing mechanisms, develop materials with specific physical properties (e.g., hardness, flexibility), and create coatings for various substrates. epo.org The good solubility and low odor of certain macromolecular this compound initiators make them particularly suitable for these research applications. google.com
The synthesis of functional polymers—polymers with specific reactive groups—is a cornerstone of modern materials science. These materials are used in applications ranging from biomedicine to agriculture. nih.govmdpi.com Derivatives of this compound can be designed to act as functional initiators in polymerization techniques like atom transfer radical polymerization (ATRP). cmu.edu
By using an initiator that contains a modifiable functional group, polymers can be synthesized with that functionality at one end of the chain. cmu.edu For example, a this compound derivative bearing a hydroxyl or carboxylic acid group could initiate polymerization, resulting in a polymer chain with a terminal benzophenone unit and another accessible functional group. This strategy allows for the subsequent attachment of other molecules, such as biological ligands or drugs, to create advanced functional materials. nih.gov This approach is a versatile method for producing a wide array of biodegradable and biocompatible materials with controlled properties. nih.govntu.edu.sg
Research in Liquid Crystal Systems
This compound and its derivatives are integral to the study of calamitic liquid crystals, which are characterized by their rod-like molecular structure. tubitak.gov.trnih.gov These compounds are widely researched due to their molecular architecture, which allows for the tuning of physicochemical properties by modifying linking groups, terminal chains, and lateral substituents. tubitak.gov.trnih.gov Phenyl benzoate derivatives are one of the most extensively studied classes of calamitic compounds, exhibiting thermotropic liquid crystal phases, meaning the liquid crystalline state is induced by temperature changes. tubitak.gov.truh.edu Research in this area often focuses on understanding how molecular structure influences liquid crystal properties, paving the way for new technological applications. tubitak.gov.tr
The thermodynamic properties of benzoate-based liquid crystals are crucial for understanding their phase behavior and potential applications. Inverse gas chromatography (IGC) at infinite dilution has proven to be a highly efficient and valuable technique for determining the thermodynamic characteristics and phase transition temperatures of these materials. tubitak.gov.trtandfonline.comtandfonline.com
In one study, phenylbenzoate-based calamitic liquid crystals, specifically 4-[4-((S)-3,7-dimethyloctyloxy)phenoxycarbonyl]phenyl 4-(n-octyloxy)benzoate (DPCPB) and 4-[4-((S)-3,7-dimethyloctyloxy)phenoxycarbonyl]phenyl 4-(n-decyloxy)benzoate (DPDEB), were synthesized and their thermodynamic properties investigated. tandfonline.com The phase transition temperatures for these liquid crystals were determined to be in the range of 40–170°C. tandfonline.comtandfonline.com In the thermodynamic equilibrium region (160–200°C), key parameters were calculated using Flory-Huggins theory, including LC-solvent interaction parameters, the weight fraction activity coefficient, partial molar heat of mixing, and molar heat of vaporization of the solvent. tandfonline.comtandfonline.com A key finding was the effect of the alkyl chain length on solubility; as the number of –CH₂ groups in the liquid crystal's structure increases, its solubility in both polar and nonpolar solvents decreases. tandfonline.com
| Property | DPCPB (8 –CH₂ groups) | DPDEB (10 –CH₂ groups) | Finding |
| Flory-Huggins Interaction Parameter (χ¹²) | Lower | Higher | Increased chain length leads to higher χ¹² values, indicating lower solubility. tandfonline.com |
| Effective Exchange Energy Parameter (χ¹²) | Lower | Higher | Increased chain length leads to higher χ¹² values, also indicating lower solubility. tandfonline.com |
| Solubility | Higher | Lower | Solubility decreases as the number of –CH₂ groups increases. tandfonline.com |
Adiabatic calorimetry is another powerful method used to investigate the phase behavior and determine the thermodynamic functions of these materials. A study on 4-cyano-3-fluorophenyl 4-butylbenzoate measured its heat capacity between 5 K and 360 K. researchgate.net This allowed for the identification of multiple phases, including a stable crystal (crystal I), a metastable crystal (crystal II), a metastable nematic phase, and its corresponding glass phase. researchgate.net The precise thermodynamic functions for the fusion of the stable crystal phase were determined. researchgate.net
| Thermodynamic Function | Value | Unit |
| Enthalpy of Fusion (ΔfusH) | 22.22 | kJ · mol⁻¹ |
| Entropy of Fusion (ΔfusS) | 76.91 | J · K⁻¹ · mol⁻¹ |
| Fusion Temperature (Tfus) | 288.43 | K |
Data sourced from heat capacity measurements of 4-cyano-3-fluorophenyl 4-butylbenzoate. researchgate.net
These thermodynamic studies are fundamental to characterizing the stability and phase transitions of benzoate-based liquid crystals, providing essential data for the design of new materials.
The ordered molecular structure of liquid crystals makes them excellent candidates for selective separation applications, where they can be used as stationary phases in chromatography or as selective barriers in membrane technology. tubitak.gov.trtue.nl
Research has demonstrated the use of the phenyl benzoate-based calamitic liquid crystal 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy] benzoate (BDBB) as a stationary phase in inverse gas chromatography (IGC) for the separation of isomers. tubitak.gov.trnih.gov The selectivity of BDBB was successfully tested for various acetate (B1210297) and alcohol isomers over a wide temperature range (333.2 K to 483.2 K), demonstrating its potential for challenging chemical separations. tubitak.gov.trnih.govtubitak.gov.tr
| Compound Class | Isomers Investigated | Temperature Range for Separation |
| Acetates | n-butyl acetate, isobutyl acetate, ethyl acetate | 333.2 K - 483.2 K tubitak.gov.tr |
| Alcohols | n-butyl alcohol, isobutyl alcohol, tert-butyl alcohol | 333.2 K - 483.2 K nih.gov |
| Aromatics | n-propylbenzene, isopropylbenzene, ethylbenzene, chlorobenzene, toluene (B28343) | 483.2 K - 493.2 K tubitak.gov.tr |
In the field of polymer science, nematic liquid crystalline polymer films based on benzoate structures have been investigated for gas separation. tue.nl Films were created from derivatives of 1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate)s with different substituents on the central aromatic core. tue.nl The study found that gas permeability increased with the steric size of the substituent, while the ideal gas selectivity for certain gas pairs (He/CH₄ and He/CO₂) decreased. tue.nl This demonstrates that by chemically modifying the benzoate-based liquid crystal monomer, the resulting polymer membrane's separation properties can be systematically tuned. tue.nl
| Substituent on Central Phenyl Ring | Gas Permeability | Ideal Gas Selectivity (He/CH₄, He/CO₂) |
| Cyano | Lower | Higher |
| Chloro | ↓ | ↓ |
| Methyl | ↓ | ↓ |
| Phenyl | Higher | Lower |
Data shows trends for gas separation in nematic liquid crystalline polymer films based on substituted 1,4-phenylene bis(benzoate)s. tue.nl
Furthermore, the separation of liquid crystalline racemic mixtures themselves is an important area of research. mdpi.com While not using phenyl benzoylbenzoate as the stationary phase, studies have successfully separated racemic liquid crystals containing benzoate moieties using high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases. mdpi.com This highlights the broader role of benzoate structures in the science of chiral separation.
Green Chemistry and Sustainable Synthesis Approaches
Catalyst Development for Enhanced Sustainability (e.g., Metal-Free, Biocatalysis)
The move towards more sustainable chemical manufacturing involves replacing traditional, often hazardous, catalysts with greener alternatives. This includes the development of metal-free catalytic systems and the application of biocatalysis.
Metal-Free Catalysis: While many conventional syntheses of benzophenones and related esters rely on metal-based catalysts such as palladium, aluminum trichloride, or manganese complexes, the field is advancing towards metal-free alternatives to reduce toxicity, cost, and environmental contamination. rsc.orgresearchgate.netbeilstein-journals.org An example of a metal-free approach is the divergent synthesis of 2-benzoylbenzoate esters from spiroindane-1,3-diones, which can be controlled by the choice of solvent and base, avoiding the need for metal catalysts. bohrium.comacs.org These methods align with green chemistry principles by eliminating the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product.
Biocatalysis: Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity and efficiency under mild conditions. nih.gov Lipases are a prominent class of enzymes in organic synthesis, valued for their ability to catalyze esterification and transesterification reactions with high enantioselectivity and stability in organic solvents. nih.govresearchgate.net Their application is relevant for the synthesis of ester compounds like Phenyl 4-benzoylbenzoate. For instance, enzymes like Candida antartica lipase (B570770) B are used for chemoenzymatic synthesis of various esters. researchgate.net The use of biocatalysts, such as papain or various lipases, offers a metal-free route for creating ester and amide bonds, as demonstrated in the synthesis of various biologically active compounds. nih.govscience.gov Immobilizing enzymes can further enhance their stability and reusability, making the process more economically viable and sustainable. nih.govmdpi.com
| Catalyst Type | Examples/Approach | Advantages in Sustainability | Research Context |
| Metal-Free | DBU-catalyzed rearrangement of spiroindane-1,3-diones | Avoids heavy metal contamination, reduces toxicity and purification costs. | Synthesis of 2-benzoylbenzoate derivatives. acs.org |
| Biocatalysis | Lipases (e.g., Candida antartica lipase B), Papain | High selectivity, mild reaction conditions (temperature, pH), biodegradable, reduced by-products. researchgate.netscience.gov | General ester synthesis, kinetic resolution of chiral molecules. researchgate.net |
| Metal-Based | Mn(II)-benzoylbenzoate-bipyridine complex, Palladium, Ruthenium | High efficiency and conversion rates. | Catalytic oxidation, cross-coupling and esterification reactions. researchgate.netuniovi.esmdpi.com |
Solvent Selection and Optimization for Reduced Environmental Impact
Solvent use is a major contributor to the environmental footprint of chemical processes. Green chemistry emphasizes reducing solvent use or replacing hazardous solvents with more benign alternatives. researchgate.net
Traditional syntheses of this compound and its precursors often employ conventional organic solvents like toluene (B28343), dichloromethane, dioxane, or dimethylformamide (DMF). beilstein-journals.orggoogle.comwhiterose.ac.uk However, these solvents are associated with environmental, health, and safety issues, leading to restrictions on their use. whiterose.ac.uk
The focus has shifted to "green solvents" which are less toxic, readily available, and reusable. researchgate.net Key classes of green solvents include:
Water: It is non-toxic, non-flammable, and inexpensive. mdpi.com While the low water solubility of many organic reactants can be a challenge, techniques like using co-solvents or phase-transfer catalysts can overcome this. mdpi.commdpi.com For example, iridium-catalyzed reactions for related compounds have been successfully performed in a water-ethanol mixture. rsc.org
Ionic Liquids (ILs): These are organic salts that are liquid at low temperatures. They are valued for their low vapor pressure, non-flammability, and thermal stability. researchgate.net
Deep Eutectic Solvents (DES): These are mixtures of compounds, such as choline (B1196258) chloride and urea, which form a eutectic with a melting point much lower than the individual components. They share many of the advantages of ILs but are often cheaper and more biodegradable. mdpi.com
Alcohols (e.g., Ethanol (B145695), Methanol): These are considered greener than many hydrocarbon or chlorinated solvents. In some syntheses, the alcohol can act as both the solvent and a reactant. acs.org A study on 2-benzoylbenzoate derivatives showed that solvents like ethanol and methanol (B129727) could be used effectively, with the yield being influenced by the steric hindrance of the alcohol. acs.org
| Solvent Class | Example(s) | Advantages | Disadvantages/Challenges |
| Conventional | Toluene, Dichloromethane (DCM), DMF | High solvency for many organic compounds. | Toxic, volatile organic compounds (VOCs), environmental persistence. whiterose.ac.uk |
| Green Solvents | Water, Ethanol, Methanol | Low toxicity, biodegradable, safer to handle, readily available. whiterose.ac.ukmdpi.com | Poor solubility for non-polar organic reactants. mdpi.com |
| Modern Green Solvents | Ionic Liquids (ILs), Deep Eutectic Solvents (DES) | Negligible vapor pressure, high thermal stability, tunable properties. researchgate.net | Higher cost, potential toxicity, recycling challenges. researchgate.net |
Microwave-Assisted and Other Energy-Efficient Synthetic Methodologies
Improving energy efficiency is a cornerstone of green chemistry, aiming to reduce both operational costs and reliance on fossil fuels. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions.
Microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases and significantly reduced reaction times compared to conventional heating methods. nih.govbeilstein-journals.org This often results in higher product yields and purity, minimizing the formation of by-products. nih.gov
The synthesis of various heterocyclic compounds and esters has demonstrated the superiority of microwave-assisted methods over traditional refluxing. For example, the Hantzsch thiazole (B1198619) synthesis under microwave irradiation achieved a 95% yield in just 30 minutes, whereas conventional heating required 8 hours for a lower yield. nih.gov Similarly, the cyclodehydration step in the synthesis of tetrahydro-1,3-thiazepines was significantly more efficient using microwaves, taking only 8 minutes at 90°C. beilstein-journals.org While direct studies on the microwave-assisted synthesis of this compound are limited, the successful application in the formation of related ester and benzophenone (B1666685) structures suggests its high potential for this compound. grafiati.commdpi.com
| Synthesis | Method | Reaction Time | Yield | Reference |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave-Assisted | 30 minutes | 95% | nih.gov |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Conventional Reflux | 8 hours | Lower | nih.gov |
| 2-Aryltetrahydro-1,3-thiazepines | Microwave-Assisted | 8 minutes | 73% | beilstein-journals.org |
| N'-benzylidene-carbohydrazides | Microwave-Assisted | 1 - 3 minutes | 73 - 93% | arabjchem.org |
Future Research Directions and Unexplored Avenues
Design and Synthesis of Tailored Phenyl 4-Benzoylbenzoate Derivatives with Tunable Reactivity
The future of this compound research lies in the ability to fine-tune its chemical structure to achieve specific functionalities. By strategically modifying the core molecule, scientists aim to create derivatives with tailored reactivity, solubility, and absorption characteristics.
One promising approach involves the synthesis of macromolecular photoinitiators based on a this compound backbone. researchgate.netresearchgate.netresearchgate.net These larger molecules exhibit reduced migration, a critical factor in applications like food packaging and biomedical materials where leaching of small molecules is a concern. unileoben.ac.atnih.gov Research in this area focuses on incorporating different functional groups to enhance performance. For instance, the introduction of polymerizable moieties, such as vinyl or alkyne groups, can lead to initiators that become covalently bound within the polymer network, further minimizing migration. unileoben.ac.at
The synthesis of derivatives with altered electronic properties is another key research direction. By adding electron-donating or electron-withdrawing groups to the phenyl or benzoyl rings, the photoinitiation efficiency and the absorption wavelength can be modulated. core.ac.uk This allows for the development of photoinitiators that are sensitive to specific light sources, including lower-energy visible light. researchgate.net The synthesis of various substituted (E)-phenyl-4-(phenyldiazenyl) benzoate (B1203000) derivatives, for example, has been explored to study the effect of electronegative atoms on their photoswitching behavior. core.ac.uk
Furthermore, research is being conducted on the synthesis of benzyl (B1604629) phenyl ether diamidine derivatives, which have shown potential antiprotozoal activities. nih.gov This highlights the versatility of the benzoylbenzoate scaffold for applications beyond polymer chemistry.
Exploration of Novel Catalytic Systems for Efficient Synthesis and Transformations
The development of efficient and environmentally friendly methods for synthesizing this compound and its derivatives is a critical area of future research. Current synthetic routes often involve esterification reactions that can be optimized through the use of novel catalytic systems. google.com
The exploration of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has shown promise for the synthesis of benzophenone (B1666685) derivatives. nsf.govnsf.gov These methods offer a versatile and efficient way to create carbon-carbon bonds and introduce various substituents onto the aromatic rings of the this compound structure. Further research into optimizing these catalytic systems, including the development of more active and stable catalysts, will be crucial. nsf.gov
The use of biocatalysis and green chemistry principles is also gaining traction. Enzymes and whole-cell systems could offer highly selective and environmentally benign routes for the synthesis and modification of this compound. Additionally, the use of cyclodextrins as catalysts in aqueous media presents a green alternative for various chemical transformations. nih.gov
Iron-based catalysts are also being investigated for oxidation reactions, which could be relevant for the synthesis or transformation of this compound derivatives. acs.org The development of Schiff base metal complexes as catalysts for oxidation reactions is another active area of research. dergipark.org.tr
Advanced Computational Modeling for Predictive Material Design and Reaction Mechanism Discovery
Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new materials and reaction pathways. rsc.orgmdpi.com In the context of this compound, advanced computational modeling can provide valuable insights into its properties and reactivity.
Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to predict the electronic structure, absorption spectra, and reactivity of novel this compound derivatives. mdpi.com This allows for the in-silico screening of a large number of potential candidates before undertaking their synthesis, saving significant time and resources. For example, computational studies can help in understanding the relationship between the chemical structure and the photoinitiation efficiency, guiding the design of more effective photoinitiators. rsc.org
Furthermore, computational methods are crucial for elucidating complex reaction mechanisms. rsc.orgpatonlab.com By modeling the transition states and intermediates of synthetic reactions, researchers can gain a deeper understanding of the catalytic cycles and identify potential bottlenecks. This knowledge can then be used to optimize reaction conditions and design more efficient catalysts. The development of automated tools for microkinetic model discovery, such as the Simplest Mechanism Builder Algorithm (SiMBA), will further enhance the ability to unravel complex reaction networks. arxiv.org
Computational docking simulations can also be employed to study the interaction of this compound derivatives with biological targets, which is relevant for applications in drug discovery and toxicology. kit.edu
Development of Next-Generation Photoinitiator Systems for Low-Energy Light Sources and Specific Applications
A major thrust in photoinitiator research is the development of systems that can be activated by low-energy light sources, such as light-emitting diodes (LEDs). researchgate.netgoogle.com This shift away from traditional high-energy UV lamps offers numerous advantages, including lower energy consumption, reduced heat generation, and enhanced safety. google.com
Future research will focus on designing this compound derivatives with absorption maxima in the near-UV and visible regions of the electromagnetic spectrum. researchgate.net This can be achieved by extending the conjugation of the chromophore or by introducing specific functional groups that red-shift the absorption. researchgate.net The development of Type II photoinitiators, which operate through a bimolecular reaction with a co-initiator, is particularly relevant for low-energy applications. researchgate.netuvabsorber.com
The design of photoinitiators for specific applications is another important research avenue. For example, in the field of 3D printing, there is a need for highly reactive photoinitiators that allow for fast curing speeds. unileoben.ac.at In the food packaging industry, the focus is on developing low-migration photoinitiators to ensure consumer safety. unileoben.ac.atnih.gov
The development of multi-functional photoinitiators that combine initiating capabilities with other properties, such as being part of a polymer backbone, is also a promising area. researchgate.net These "polymeric photoinitiators" offer the advantage of low volatility and migration. google.com
Q & A
Q. What are the standard synthetic routes for phenyl 4-benzoylbenzoate, and how can purity be validated?
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or IR spectra may arise from impurities, tautomerism, or solvent effects. To address this:
- Multi-technique validation : Cross-validate using MS (mass spectrometry) to confirm molecular weight and XRD for crystalline derivatives .
- Computational modeling : Compare experimental H NMR chemical shifts with DFT (Density Functional Theory)-predicted values to identify anomalies .
- Advanced statistical analysis : Apply multivariate methods (e.g., PCA) to spectral datasets to isolate outlier signals .
Q. What experimental design strategies optimize the synthesis of this compound analogs?
Q. How can structural analogs of this compound be evaluated for toxicity using read-across methods?
Apply Grouping/Read-Across principles per OECD guidelines:
- Structural similarity : Compare with analogs like phenyl 4-hydroxybenzoate (CAS 17696-62-7) or benzyl 4-benzoylbenzoate, focusing on shared ester groups and aromatic substituents .
- Metabolic pathways : Assess hydrolysis products (e.g., 4-benzoylbenzoic acid) using in vitro liver microsome assays .
- Data gaps : Prioritize analogs with existing ecotoxicological data (e.g., LC50 for Daphnia magna) for extrapolation .
Methodological Considerations for Data Analysis
Q. What are the challenges in reproducing SERS (Surface-Enhanced Raman Spectroscopy) data for this compound?
Reproducibility issues stem from substrate variability (e.g., Au/Ag nanoparticle size/shape) and environmental factors. Mitigation strategies include:
- Substrate standardization : Use commercially available SERS chips with pre-characterized nanostructures.
- Multivariate calibration : Apply PLS (Partial Least Squares) regression to account for spectral noise .
Q. How should raw data from this compound stability studies be documented and analyzed?
- Storage conditions : Test degradation under UV light, humidity (40–80% RH), and temperature (4–40°C).
- Data reporting : Include raw chromatograms in appendices, with processed data (e.g., % degradation) in the main text .
- Statistical tools : Use time-series analysis (e.g., Arrhenius plots) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
